molecular formula C23H29ClN4O B5139399 N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide

N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide

Cat. No.: B5139399
M. Wt: 413.0 g/mol
InChI Key: LBPXIDRKJFIRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide is a derivative of adamantane, a class of polycyclic hydrocarbons known for their unique physical and chemical properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties.

Preparation Methods

The synthesis of N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide typically involves carbocation or radical intermediates that exhibit unique stability and reactivity compared to simple hydrocarbon derivatives. For instance, 1-adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. Industrial production methods often utilize similar techniques to achieve high yields and purity.

Chemical Reactions Analysis

Adamantane derivatives, including N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide, are known for their high reactivity. They undergo various types of reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include Cu2O and dicumyl peroxide (DCP), which facilitate the formation of cyclized products like 3,3-dialkyloxindole. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide has numerous applications in scientific research. In chemistry, it serves as a starting material for the synthesis of various functional adamantane derivatives. In biology and medicine, it is used in the development of bioactive compounds and pharmaceuticals. Additionally, its unique properties make it valuable in the production of nanomaterials and high-energy fuels.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide involves a Giese-type addition to the alkene, followed by cyclization and rearomatization. This process is facilitated by the compound’s unique structural properties, which allow it to interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide include other adamantane derivatives such as 1,3-dehydroadamantane and 1-adamantylacetic acid. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-1-[(3-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-27(6-5-23-11-17-7-18(12-23)9-19(8-17)13-23)22(29)21-15-28(26-25-21)14-16-3-2-4-20(24)10-16/h2-4,10,15,17-19H,5-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPXIDRKJFIRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC12CC3CC(C1)CC(C3)C2)C(=O)C4=CN(N=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.